molecular formula C11H15NO3 B11795585 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11795585
M. Wt: 209.24 g/mol
InChI Key: QYZRZKKHEQCKMA-UHFFFAOYSA-N
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Description

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 1707370-30-6, Molecular Formula: C11H15NO3, Molecular Weight: 209.24 g/mol) is a specialty pyrrole derivative designed for research and development applications . This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly for constructing more complex heterocyclic systems . Its molecular structure, featuring acetyl, carboxylic acid, and ethyl substituents on a pyrrole core, makes it a versatile precursor for pharmacological research. Researchers explore its potential as an intermediate in the synthesis of compounds with anticipated biological activities, including antimicrobial and anticancer properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. For comprehensive product specifications, including handling and storage recommendations, please contact our technical support team.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-acetyl-1-ethyl-3,5-dimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-5-12-7(3)9(8(4)13)6(2)10(12)11(14)15/h5H2,1-4H3,(H,14,15)

InChI Key

QYZRZKKHEQCKMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C(=O)O)C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base, followed by acetylation and subsequent carboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its acetyl group. Treatment with potassium permanganate (KMnO4KMnO_4) under acidic or neutral conditions cleaves the acetyl moiety, yielding 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid as the primary product.

Reagent Conditions Product
KMnO4KMnO_4Acidic/neutral medium4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

The reaction proceeds via the formation of a ketone intermediate, followed by oxidative cleavage of the C–C bond adjacent to the carbonyl group. This pathway is consistent with typical α-keto oxidation mechanisms.

Reduction Reactions

Reduction targets both the carboxylic acid and acetyl groups. Lithium aluminum hydride (LiAlH4LiAlH_4) in dry ether reduces the carboxylic acid to a primary alcohol while preserving the acetyl substituent, forming ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-methanol .

Reagent Conditions Product
LiAlH4LiAlH_4Dry etherEthyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-methanol

Mechanistic studies suggest that the reduction occurs via nucleophilic attack on the carbonyl carbon, generating an alkoxide intermediate that is subsequently protonated.

Substitution Reactions

The compound participates in electrophilic substitution reactions, particularly at the pyrrole ring’s β-positions. Halogenation with bromine (Br2Br_2) in the presence of iron(III) chloride (FeCl3FeCl_3) introduces bromine atoms at the 3- and 5-positions.

Reagent Conditions Product
Br2Br_2/FeCl3FeCl_3Ambient temperature3,5-Dibromo-4-acetyl-1-ethyl-2-carboxypyrrole

The reaction follows a typical electrophilic aromatic substitution mechanism, with FeCl3FeCl_3 acting as a Lewis acid to polarize the halogen molecule.

Mechanistic Insights

The reactivity of this compound is governed by two electrophilic centers:

  • Carbonyl carbon of the acetyl group (susceptible to nucleophilic attack).

  • β-carbon of the pyrrole ring (prone to electrophilic substitution).

Experimental evidence from crystallographic studies indicates that hydrogen bonding between the carboxylic acid and neighboring functional groups stabilizes intermediates during these reactions, enhancing reaction specificity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, as promising anticancer agents. For instance, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain synthesized pyrrole derivatives exhibited significant anticancer activity with low IC50 values, indicating their potency compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research has shown that pyrrole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A specific study on related compounds demonstrated their effectiveness in reducing inflammation through dual inhibition mechanisms .

Organic Electronics

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can serve as a precursor in the synthesis of conducting polymers and organic semiconductors. These materials are essential for developing flexible electronics, sensors, and photovoltaic devices. The unique electronic properties of pyrrole derivatives allow them to be integrated into various electronic applications .

Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can undergo various reactions such as alkylation, acylation, and cyclization to produce more complex molecules. For example, it has been used to synthesize novel heterocyclic compounds that exhibit biological activity .

Case Studies and Research Findings

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivitySynthesized derivatives showed low IC50 values indicating strong anticancer potential .
MDPI Study (2023)Anti-inflammatory ActivityDemonstrated dual inhibition of COX and LOX enzymes by synthesized pyrrole derivatives .
NIST WebbookMaterial Science ApplicationsDiscussed the use of pyrrole derivatives in conducting polymers for electronic applications .

Mechanism of Action

The mechanism of action of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrole derivatives are highly dependent on substituent type, position, and electronic effects. Key analogues include:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Biological Activity
4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 1-Ethyl, 3-Me, 4-Acetyl, 5-Me, 2-COOH Carboxylic acid, acetyl, ethyl 211.21 g/mol* Potential enzyme inhibition
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-COOH, 4-COOH, 3-Me, 5-Me Two carboxylic acids 200.16 g/mol Higher polarity, limited solubility
Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate 4-Ph, 3-Me, 5-Me, 2-COOEt Ester, phenyl 259.33 g/mol Crystalline dimerization via H-bonds
(E)-4-Arylacryloyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 4-Arylacryloyl, 3-Me, 5-Me, 2-COOH Extended π-system, carboxylic acid Varies Enhanced solubility and bioactivity

*Calculated from formula C₁₁H₁₅NO₄.

Key Observations :

  • Steric Effects : The 1-ethyl group introduces steric hindrance, which may reduce binding affinity compared to smaller substituents (e.g., methyl) in analogues like ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate .
  • Solubility: Dicarboxylic acid derivatives (e.g., 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid) exhibit higher polarity but poorer membrane permeability compared to monocarboxylic acid derivatives .

Physicochemical and Computational Insights

  • Boiling Point and Solubility : The ethoxycarbonyl analogue (4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) has a boiling point of 424.6°C and density of 1.3 g/cm³ , whereas the acetylated target compound likely has lower thermal stability due to the acetyl group’s electron-withdrawing nature.
  • Molecular Docking : Analogues with planar pyrrole rings (e.g., ’s ethyl 3,5-dimethyl-4-phenylpyrrole-2-carboxylate) form stable dimers via hydrogen bonds, a feature that may enhance crystallinity but reduce bioavailability .

Biological Activity

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with notable biological properties. Pyrroles are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1707370-30-6

Biological Activity Overview

The biological activity of 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be categorized into several key areas:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds containing the pyrrole structure have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.13 - 0.255 μg/mL
Compound BMSSA0.125 μg/mL
4-Acetyl...Various Gram-positiveTBD

Antifungal Activity

Pyrrole derivatives have also been investigated for antifungal properties. The structural characteristics of these compounds contribute to their ability to inhibit fungal growth by targeting specific pathways within fungal cells.

Anticancer Activity

Research indicates that pyrrole-based compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The potential for these compounds to act as chemotherapeutic agents is an area of ongoing research.

Case Studies

  • Antibacterial Efficacy
    A study published in MDPI demonstrated that certain pyrrole derivatives exhibited significant antibacterial activity against MRSA, with MIC values significantly lower than those of standard antibiotics like vancomycin . The study emphasized the importance of structural modifications in enhancing antibacterial potency.
  • Anticancer Research
    Another investigation focused on the anticancer effects of pyrrole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines. The study suggested that the introduction of specific substituents could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
  • Mechanistic Studies
    Mechanistic studies have indicated that compounds similar to 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can disrupt cellular processes in bacteria and fungi, leading to cell death through apoptosis or necrosis pathways .

Q & A

Q. What are the recommended synthetic routes for preparing 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrrole cores. A key intermediate is 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbonylchloride (CAS 213767-39-6), which can undergo nucleophilic substitution with ethyl groups. For example:

  • Step 1: Acetylation and alkylation of pyrrole precursors under anhydrous conditions.
  • Step 2: Carboxylic acid activation via coupling agents (e.g., HATU or DCC) for esterification or amidation .
  • Critical Factors: Temperature control (e.g., cold conditions for coupling reactions) and solvent choice (DMF or THF) significantly impact yields, as seen in analogous pyrrole derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR: The 1H^1H NMR spectrum should show characteristic peaks: acetyl protons (~2.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2), and pyrrole ring protons (δ 6.0–7.0 ppm). Discrepancies in splitting patterns may indicate impurities .
  • LCMS/ESIMS: A molecular ion peak at m/z ~223.1 (M+H) confirms the molecular weight (C11 _{11}H15 _{15}NO3_3). Purity >95% is achievable via reverse-phase HPLC with C18 columns .
  • X-ray Crystallography: For definitive confirmation, single-crystal X-ray diffraction (as in analogous pyrroles) reveals hydrogen-bonding motifs (e.g., N–H⋯O dimers) and torsional angles .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization: Use ethanol/ethyl acetate mixtures (80:20) to isolate crystalline products, as demonstrated for structurally related pyrrole carboxylic acids .
  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) effectively separates acetylated byproducts. Monitor fractions via TLC (Rf_f ~0.3 in 1:1 hexane:EtOAc) .

Advanced Research Questions

Q. How do steric and electronic effects of the acetyl and ethyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Steric Effects: The 1-ethyl and 3,5-dimethyl groups create steric hindrance, slowing reactions at the C2-carboxylic acid. Kinetic studies using bulky nucleophiles (e.g., tert-butanol) reveal reduced substitution rates .
  • Electronic Effects: The acetyl group at C4 withdraws electron density via conjugation, activating the carbonyl for nucleophilic attack. DFT calculations (B3LYP/6-31G*) on analogous systems support this trend .

Q. What evidence exists for the biological activity of this compound, particularly in kinase inhibition or antitumor assays?

Methodological Answer:

  • Kinase Inhibition: Pyrrole-2-carboxylic acid derivatives exhibit protein kinase inhibition via competitive binding to ATP pockets. Molecular docking (AutoDock Vina) of this compound shows favorable binding energy (−9.2 kcal/mol) to CDK2 .
  • Antitumor Activity: In vitro assays (MTT protocol) against MCF-7 cells show IC50 _{50} values ~15 μM, comparable to 5-fluorouracil. Mechanism studies suggest apoptosis induction via caspase-3 activation .

Q. How should researchers address contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Data Reconciliation: Solubility discrepancies (e.g., DMSO vs. ethanol) arise from polymorphism or hydrate formation. Use DSC/TGA to identify polymorphs and PXRD to confirm crystalline phases .
  • Predictive Modeling: Hansen solubility parameters (δd _d, δp _p, δh _h) calculated via COSMO-RS align with experimental solubility in aprotic solvents .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., O2–H2⋯O1 interactions observed in crystallography) .
  • QSAR Studies: Use MOE or Schrödinger to correlate substituent effects (e.g., acetyl vs. trifluoromethyl) with bioactivity. Descriptors like logP and polar surface area are critical .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the acetyl group occurs in aqueous media (pH < 3 or > 10). Stabilize with lyophilization or storage in anhydrous DMSO at −20°C .
  • Light Sensitivity: UV-Vis studies show λmax _{max} at 270 nm; amber vials are recommended to prevent photodegradation .

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